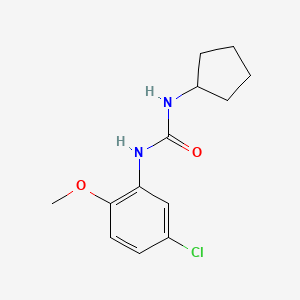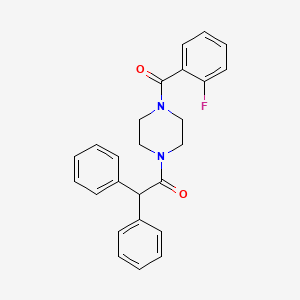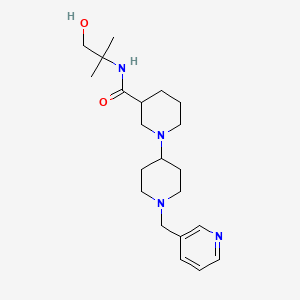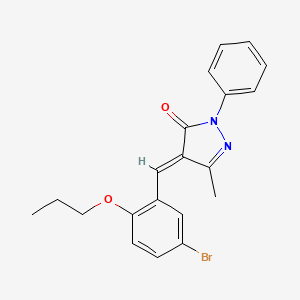
1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea is an organic compound belonging to the class of N-phenylureas These compounds are characterized by a phenyl group linked to one nitrogen atom of a urea group
作用機序
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic applications .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets. Without specific information on n-(5-chloro-2-methoxyphenyl)-n’-cyclopentylurea’s targets and mode of action, it’s difficult to predict how these factors might influence its activity .
準備方法
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea typically involves the reaction of 5-chloro-2-methoxyaniline with cyclopentyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反応の分析
1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy positions, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It is used in assays to investigate enzyme inhibition and protein binding.
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: In industrial applications, the compound is used in the formulation of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
類似化合物との比較
1-(5-Chloro-2-methoxyphenyl)-3-cyclopentylurea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(2-pyrazinyl)urea: This compound shares a similar phenylurea structure but differs in the substituent on the urea group.
1-(5-Chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea: This compound has an additional chloro and methyl group on the phenyl ring, which may influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-18-12-7-6-9(14)8-11(12)16-13(17)15-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDBUHHNRPAWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)
![4-[(2-chlorophenyl)methoxy]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5341292.png)
![1-{1-[(4-methylbenzyl)sulfonyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5341299.png)

![N-(4-Methoxy-phenyl)-6-(5-phenyl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B5341312.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)
![N-[4-(pyridin-3-ylcarbamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B5341331.png)

![1-acetyl-N-[(2-methylphenyl)(2-thienyl)methyl]piperidine-4-carboxamide](/img/structure/B5341346.png)
![N,N-diethyl-4-{[2-(4-fluorophenyl)-4-hydroxy-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5341347.png)
![N-(2,3-dihydroxypropyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5341356.png)

